N-((2,5-dimethylfuran-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
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Description
N-((2,5-dimethylfuran-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C14H14F3NO4S and its molecular weight is 349.32. The purity is usually 95%.
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Scientific Research Applications
Novel Compound Synthesis
Research into benzenesulfonamide derivatives has led to the synthesis of novel compounds with diverse biological activities. For instance, benzenesulfonamides have been used as building blocks for synthesizing triazepines, pyrimidines, and azoles, showcasing their versatility in chemical reactions and potential for creating new therapeutic agents with antifungal activity (Khodairy, Ali, & El-wassimy, 2016). Such research indicates the chemical's utility in expanding the arsenal of compounds with potential pharmaceutical applications.
Antimicrobial and Anticancer Activities
Benzenesulfonamide derivatives have been explored for their antimicrobial and anticancer properties. A study on celecoxib derivatives demonstrated their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, highlighting the therapeutic versatility of compounds within this chemical family (Küçükgüzel et al., 2013). This suggests that modifications to the benzenesulfonamide structure, such as those in the specified compound, could yield new therapeutic agents with multiple biological activities.
Enzyme Inhibition
The inhibition of enzymes like carbonic anhydrase has been a significant focus of benzenesulfonamide research, owing to its implications in treating conditions like glaucoma, epilepsy, obesity, and cancer. Novel ureido benzenesulfonamides incorporating triazine moieties have shown potent inhibition of human carbonic anhydrase isoforms, particularly the tumor-associated isoform hCA IX (Lolak, Akocak, Bua, & Supuran, 2019). This indicates that benzenesulfonamide derivatives can be tailored to selectively target specific enzymes, offering pathways to new therapeutic strategies.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4S/c1-9-7-11(10(2)21-9)8-18-23(19,20)13-5-3-12(4-6-13)22-14(15,16)17/h3-7,18H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHESJQVHOCIUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.